1,3-Pentadiene dimers

Description

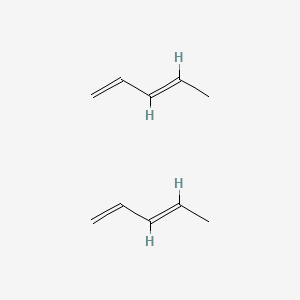

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3E)-penta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8/c2*1-3-5-4-2/h2*3-5H,1H2,2H3/b2*5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMSRHPIFRZHDO-FLYFVYFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=C.CC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C.C/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Co Dimerization and Oligomerization of 1,3 Pentadiene with Diverse Unsaturated Substrates

Co-dimerization with Other Dienes (e.g., Cyclopentadiene (B3395910), Isoprene)

The co-dimerization of 1,3-pentadiene (B166810) with other conjugated dienes, particularly those found in C5 streams from steam cracking of naphtha, is of significant industrial and academic interest. acs.org These reactions are typically thermal Diels-Alder cycloadditions.

Kinetic studies have been conducted on the co-dimerization of cis- and trans-1,3-pentadiene with cyclopentadiene (CPD) and isoprene (B109036). researchgate.netresearchgate.net In multicomponent mixtures, the self-dimerization of cyclopentadiene to dicyclopentadiene (B1670491) (DCPD) is generally the most dominant reaction, followed by the co-dimerization between CPD and isoprene. acs.orggatech.edu The co-dimerization reactivity of 1,3-pentadiene with CPD is comparatively lower. acs.org For instance, at 120°C, the reaction rate constants for the co-dimerization of trans-1,3-pentadiene with CPD are one to two orders of magnitude lower than that of CPD self-dimerization. acs.org

The activation energies for the dimerization of acyclic C5 dienes like isoprene and 1,3-pentadiene are considerably higher (by 20-40 kJ/mol) than that for CPD dimerization. researchgate.net Similarly, the activation energies for the formation of co-dimers between CPD and 1,3-pentadienes are about 10-20 kJ/mol higher than for CPD self-dimerization. researchgate.net Despite slower reaction rates, several co-dimer products of CPD and 1,3-pentadiene have been identified and characterized. researchgate.netresearchgate.net

Palladium-catalyzed co-dimerization of 1,3-pentadiene with isoprene has also been explored. This reaction yields a mixture of codimers, with the specific product distribution influenced by the catalyst system and reaction conditions. acs.org

Table 1: Kinetic Parameters for Co-dimerization of Dienes with Cyclopentadiene (CPD)

| Reacting Diene | Activation Energy (Ea) for Co-dimerization with CPD (kJ/mol) | Relative Reactivity Note | Source |

|---|---|---|---|

| trans-1,3-Pentadiene | 89.6 ± 1.4 (for most abundant dimer) | Slower than CPD self-dimerization | researchgate.net |

| Isoprene | N/A | More reactive than 1,3-pentadiene; less reactive than CPD self-dimerization | acs.orggatech.edu |

| cis-1,3-Pentadiene (B74190) | ~79 (for majority codimers) | Activation energy is ~10 kJ/mol higher than for endo-DCPD formation | researchgate.net |

This table is generated based on available data in the cited texts. "N/A" indicates data not available in the provided sources.

Cross-Dimerization with Alkene and Alkyne Dienophiles (e.g., Acrylates, Alkynes, Vinylsilanes)

1,3-pentadiene can undergo cross-dimerization reactions with various dienophiles, including activated alkenes like acrylates, as well as alkynes and vinylsilanes, often requiring metal catalysis to proceed efficiently. wiley-vch.deresearchgate.netnih.gov

With Acrylates: The cross-dimerization between 1,3-pentadiene and methyl acrylate (B77674) can be catalyzed by new naphthalene (B1677914) complexes of Ru(0). researcher.life One highly effective catalyst, Ru(η6-naphthalene)(dibenzocyclooctatetraene), achieves a 99% yield of cross-dimers at 50°C. researcher.lifemolaid.com Cobalt-based systems, such as [CoBr₂(dppe)]/Bu₄NBH₄/ZnI₂, also catalyze the co-dimerization of 1,3-dienes and acrylates, leading to linear coupling products. nsf.govacs.org Mechanistic studies suggest these cobalt-catalyzed reactions may proceed through an oxidative dimerization involving a Co(I)/Co(III) redox cycle. nsf.gov

With Alkynes: The cross-dimerization of alkenes with alkynes is a direct, atom-economical route to produce functionalized 1,3-dienes. wiley-vch.deresearchgate.net Transition metal catalysis is typically employed to control the regioselectivity of the alkyne insertion. wiley-vch.de For example, cobalt-catalyzed cross-dimerization of aryl alkynes and aliphatic alkynes can produce gem-1,3-enynes with high selectivity. acs.org Iron catalysts have also been developed for the selective homo- and cross-dimerization of terminal alkynes. researchgate.net

With Vinylsilanes: Iron complexes featuring pyridine-2,6-diimine (PDI) ligands have been shown to catalyze the selective, intermolecular cross-cycloaddition of vinylsilanes with 1,3-dienes. nih.govacs.org The reaction's outcome is substrate-dependent. In the presence of a 4-substituted diene like (E)-piperylene, a cross-[2+2]-cycloaddition is favored. nih.gov Conversely, with a 2-substituted diene, a [4+2]-cycloaddition occurs. acs.org Mechanistic studies indicate that these distinct outcomes arise from a common metallacycle intermediate, with the silyl (B83357) substituent influencing the relative rates of subsequent β-H elimination and C-C reductive elimination steps to determine the final product. nih.govacs.org

Table 2: Catalyst Systems for Cross-Dimerization of 1,3-Pentadiene

| Dienophile | Catalyst System | Product Type | Source |

|---|---|---|---|

| Methyl Acrylate | Ru(η6-naphthalene)(cyclic diene) | Linear cross-dimers | researcher.life |

| Acrylates | [CoBr₂(dppe)]/reductant | Linear coupling products | acs.org |

| Alkynes | Co(II) complexes | gem-1,3-enynes | acs.org |

| Vinylsilanes | (PDI)Fe complexes | [2+2] and [4+2] cycloadducts | nih.govacs.org |

This table summarizes representative catalyst systems and the types of products formed.

Telomerization Reactions Involving 1,3-Pentadiene and H-Acidic Nucleophiles

Telomerization is a specific type of oligomerization where two diene molecules react with a nucleophile (NuH), often referred to as a "telogen". researchgate.netresearchgate.net This reaction, typically catalyzed by palladium complexes, is an atom-efficient method for producing functionalized C₈ chains from C₄ dienes like butadiene. researchgate.netjuniperpublishers.com

The reaction can also be applied to substituted dienes like 1,3-pentadiene. researchgate.netidexlab.com The process involves the dimerization of the diene and the addition of an H-acidic nucleophile, such as an alcohol or an amine. researchgate.net A significant challenge with unsymmetrical dienes like 1,3-pentadiene is controlling the regioselectivity of the products. The choice of catalyst precursor (e.g., Pd(OAc)₂, [Pd(C₃H₅)(COD)]BF₄), ligand (e.g., phosphines, phosphites), and solvent can significantly influence the reaction's yield and the regioselectivity of the resulting telomers (tail-to-head, head-to-head, or tail-to-tail). google.com

A tandem catalytic approach has been developed that combines the isomerization of 2-methyl-1,3-pentadiene (B74102) with a subsequent telomerization step using two different catalysts, showcasing an orthogonal tandem catalysis strategy. researchgate.net

Table 3: Catalytic Systems for Telomerization of Dienes

| Diene | Catalyst System (Precursor/Ligand) | Nucleophile (Telogen) | Key Feature | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Pd(acac)₂ / Phosphine (B1218219) Ligands | Alcohols, Amines, etc. | Base reaction for telomerization studies | researchgate.netresearchgate.net |

| Isoprene/ Unsymmetrical Dienes | [Pd(C₃H₅)COD]BF₄ / Phosphine or Phosphite | Alcohols (e.g., MeOH) | Regioselectivity control by catalyst/ligand/solvent choice | google.com |

| 1,3-Pentadiene | Pd/IMes | N/A | Used in tandem isomerization/telomerization | researchgate.net |

This table highlights catalyst systems used in the telomerization of 1,3-dienes and the factors influencing the reaction.

Higher Oligomerization Pathways and Side Reactions

During the dimerization and polymerization of 1,3-pentadiene, various side reactions and the formation of higher oligomers can occur, depending on the catalytic system and reaction conditions. researchgate.netcore.ac.uk

In cationic polymerization initiated by Lewis acids like AlCl₃ or TiCl₄, the system undergoes several side reactions in addition to the main propagation chain growth. researchgate.netresearchgate.net These competing reactions include:

Cross-linking: Formation of bonds between polymer chains, leading to insoluble, cross-linked material. researchgate.net

Cyclization: Intramolecular reactions leading to cyclic structures within the polymer chain. researchgate.netresearchgate.net

Double bond isomerization: Shifting of double bonds within the polymer backbone. researchgate.net The reduced unsaturation observed in poly-1,3-pentadiene produced by cationic methods is often attributed to chain transfer to the polymer rather than cyclization. researchgate.netresearchgate.net

In nickel-catalyzed cyclodimerization of 1,3-pentadiene, a significant portion of the converted monomer can form by-products instead of the desired dimer. core.ac.ukucf.edu For example, in one study, nearly 40% of the converted 1,3-pentadiene was transformed into unknown by-products. core.ac.uk

Furthermore, the formation of higher oligomers, such as trimers of cyclopentadiene, has been observed during thermal dimerization processes in multicomponent C5 mixtures. acs.org The polymerization of 1,3-pentadiene can also be initiated by cobalt and titanium-based catalysts, leading to various stereoregular polymers like cis-1,4 isotactic and cis-1,4 syndiotactic polypentadiene, but can also lead to amorphous, low-molecular-weight polymers under certain cationic conditions. giulionatta.it

Table 4: Side Reactions in 1,3-Pentadiene Oligomerization/Polymerization

| Reaction Type | Catalyst/Initiator | Observed Side Reactions / Higher Oligomers | Source |

|---|---|---|---|

| Cationic Polymerization | AlCl₃, TiCl₄-based systems | Cross-linking, cyclization, double bond isomerization, chain transfer | researchgate.netresearchgate.netresearchgate.net |

| Cyclodimerization | Homogeneous Nickel Catalyst | Formation of various unknown by-products | core.ac.ukucf.edu |

| Thermal Dimerization (in C5 mixtures) | Heat | Formation of trimers | acs.org |

| Stereospecific Polymerization | Al(C₂H₅)Cl₂ (uncomplexed) | Cationic polymerization yielding amorphous, low MW polymers | giulionatta.it |

This table outlines common side reactions and higher oligomerizations associated with different methods of reacting 1,3-pentadiene.

Mechanistic Investigations of 1,3 Pentadiene Dimerization

Concerted vs. Stepwise Mechanisms in Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example of a pericyclic reaction that can occur with 1,3-dienes. The mechanism of this reaction is often debated as being either a concerted process, where the two new sigma bonds are formed simultaneously, or a stepwise process involving a diradical intermediate. researchgate.netlibretexts.org

Computational studies using Density Functional Theory (DFT) have been employed to investigate the energetics of these competing pathways for the reaction of 1,3-dienes with various dienophiles. acs.org For the reaction of (E)-1,3-pentadiene with acrylonitrile (B1666552), both cycloaddition and copolymerization are observed experimentally. This is consistent with theoretical calculations, which show only a small energy preference of 1.2 kcal/mol for the concerted pathway over the stepwise diradical pathway. acs.orgresearchgate.net In contrast, for (Z)-1,3-pentadiene reacting with acrylonitrile, the stepwise pathway is favored by 3.9 kcal/mol, which aligns with experimental findings that only polymerization occurs. acs.orgresearchgate.net This highlights how the stereochemistry of the diene can significantly influence the operative reaction mechanism.

The competition between these pathways is a fine balance of electronic and steric factors. The concerted mechanism is favored for many Diels-Alder reactions due to the orbital symmetry control. researchgate.net However, for certain substrates, the stepwise mechanism via a diradical intermediate can become competitive or even dominant. researchgate.netacs.org

Table 1: Calculated Energy Preference for Concerted vs. Stepwise Cycloaddition of 1,3-Pentadiene (B166810) with Acrylonitrile

| 1,3-Pentadiene Isomer | Preferred Pathway | Energy Preference (kcal/mol) | Experimental Observation |

|---|---|---|---|

| (E)-1,3-pentadiene | Concerted | 1.2 | Cycloaddition and copolymerization acs.orgresearchgate.net |

| (Z)-1,3-pentadiene | Stepwise | 3.9 | Only polymerization acs.orgresearchgate.net |

Oxidative Coupling Mechanisms in Metal-Catalyzed Dimerization

In the presence of transition metal catalysts, such as those based on iron, ruthenium, nickel, or cobalt, the dimerization of 1,3-pentadiene can proceed through an oxidative coupling mechanism. wiley-vch.deacs.orgnih.gov This mechanism generally involves the following key steps:

Coordination: Two molecules of 1,3-pentadiene coordinate to the metal center.

Oxidative Cyclization: The metal center undergoes oxidation as it couples the two diene molecules to form a metallacyclic intermediate. nih.govnih.gov For instance, a low-valent metal M(0) can be oxidized to a M(II) metallacyclopentene.

Further Reaction/Reductive Elimination: The metallacyclic intermediate can then undergo further transformations, such as β-hydride elimination or reductive elimination, to yield the final dimer products and regenerate the active catalyst. nih.govnih.gov

Iron complexes bearing bidentate iminopyridine ligands have been shown to catalyze the [4+4]-cycloaddition of substituted 1,3-dienes. nih.gov Mechanistic studies, including kinetic analyses and isotope effect measurements, support a mechanism where the oxidative cyclization of two dienes is the regio- and diastereoselectivity-determining step. nih.gov Similarly, ruthenium complexes react with (E)- and (Z)-1,3-pentadiene via oxidative coupling to form ruthenacyclopentane intermediates. acs.org The proposed mechanism for some ruthenium-catalyzed cross-dimerizations also involves the formation of a metallacycle intermediate. acs.org

Characterization and Role of Key Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding the detailed mechanism of 1,3-pentadiene dimerization.

In the ruthenium-catalyzed dimerization of (E)-1,3-pentadiene, low-temperature NMR spectroscopy has allowed for the observation of key intermediates. acs.org The reaction of [Ru(η6-C10H8)(η4-1,5-COD)] with (E)-1,3-pentadiene initially forms two intermediate complexes at -50 °C: [Ru{η4-(E)-cisoid-1,3-pentadiene}{η2-(E)-transoid-1,3-pentadiene}(η4-1,5-COD)] and [Ru{η4-(Z)-cisoid-1,3-pentadiene}{η2-(E)-transoid-1,3-pentadiene}(η4-1,5-COD)]. acs.org These intermediates, containing both a cisoid and a transoid coordinated diene, subsequently convert to the final dimer complex. The oxidative coupling is proposed to occur between the η4-(Z)-cisoid-1,3-pentadiene and the η2-(E)-transoid-1,3-pentadiene in the latter intermediate. acs.org

In metal-catalyzed reactions following an oxidative coupling pathway, the key intermediate is a metallacycle. For example, with nickel, palladium, or platinum catalysts, a metallocyclic intermediate is formed which can then undergo σ-bond metathesis with a bismetallic reagent, followed by reductive elimination to give the product and regenerate the catalyst. nih.gov With iron catalysts, the selectivity for [4+4] versus [2+2] cycloaddition is determined by the fate of the ironacyclic intermediate, which is influenced by the ligand structure. nih.gov

In the case of photosensitized dimerization, the reaction is thought to proceed through a triplet bis(allyl) radical pair intermediate. chemrxiv.org The rate-determining step is the addition of a triplet-state diene to a ground-state diene. chemrxiv.org

Stereochemical Control and Selectivity in Dimerization (Regioselectivity, Chemoselectivity, Enantioselectivity)

The control of stereochemistry is a critical aspect of 1,3-pentadiene dimerization, leading to various isomeric products.

Regioselectivity: This refers to the control of which atoms form new bonds. In the Diels-Alder reaction of 1,3-pentadiene with an unsymmetrical dienophile like methyl acrylate (B77674), two regioisomers can be formed. DFT calculations have shown that the regioselectivity is controlled by the substituents on the diene system. researchgate.net In metal-catalyzed reactions, the ligand plays a crucial role. For instance, in the nickel-catalyzed borylative coupling of 1,3-pentadiene, the regioselectivity can be reversed by switching the phosphine (B1218219) ligand from PCy3 to P(SiMe3)3. nih.gov

Chemoselectivity: This refers to the preference for one type of reaction over another. In the iron-catalyzed dimerization of 2-substituted 1,3-dienes like isoprene (B109036), the chemoselectivity between [2+2] and [4+4] cycloaddition is strikingly dependent on the denticity of the ligand. A tridentate pyridine-2,6-diimine (PDI) ligand leads to [2+2] cycloadducts, whereas a bidentate iminopyridine ligand results in highly selective [4+4] cyclodimerization. nih.gov

Enantioselectivity: This involves the preferential formation of one enantiomer over the other. This is typically achieved using chiral catalysts. For example, the cobalt-catalyzed hydrovinylation of (E)-1,3-pentadiene with ethylene (B1197577) can be rendered highly enantioselective by using chiral bidentate phosphine ligands like (S,S)-DIOP, achieving up to 99% ee. nih.govrsc.org Similarly, the rhodium-catalyzed hydroamination of 1,3-pentadiene with indolines can produce chiral allylic amines with high enantioselectivity (up to 75% ee) when a chiral JoSPOphos ligand is used. escholarship.org

Table 2: Examples of Ligand/Catalyst Control on Selectivity in 1,3-Pentadiene Dimerization and Related Reactions

| Reaction Type | Catalyst System | Ligand | Selectivity Type | Outcome |

|---|---|---|---|---|

| [4+4] vs. [2+2] Cycloaddition | Iron Complex | Iminopyridine (bidentate) | Chemoselectivity | 98% [4+4] cyclodimerization nih.gov |

| [4+4] vs. [2+2] Cycloaddition | Iron Complex | Pyridine-2,6-diimine (tridentate) | Chemoselectivity | Predominantly [2+2] cycloaddition nih.gov |

| Borylative Coupling | Nickel Complex | PCy3 vs. P(SiMe3)3 | Regioselectivity | Reversal of regioselectivity nih.gov |

| Hydrovinylation | Cobalt(II) Complex | (S,S)-DIOP | Enantioselectivity | High enantioselectivity (up to 99% ee) rsc.org |

| Hydroamination | Rhodium Complex | JoSPOphos | Enantioselectivity | 75% ee for 1,3-pentadiene escholarship.org |

Isomeric Products and Their Structural Elucidation in 1,3 Pentadiene Dimerization

Formation of Cyclic Dimers (e.g., Substituted Vinylcyclohexenes, Cyclobutenes)

The thermal dimerization of 1,3-pentadiene (B166810), particularly the trans isomer, predominantly proceeds through a Diels-Alder reaction mechanism to form substituted vinylcyclohexenes. This [4+2] cycloaddition reaction is a key process in the formation of cyclic dimers. At elevated temperatures, seven primary dimers have been observed to form from trans-1,3-pentadiene. researchgate.net The self-dimerization of cyclopentadiene (B3395910), a related C5 diene, also famously occurs via a Diels-Alder reaction to produce dicyclopentadiene (B1670491). wikipedia.org

The reactivity of 1,3-pentadiene in these cycloaddition reactions is influenced by its conformation. The activation energies for the dimerization of acyclic C5 dienes like 1,3-pentadiene are significantly higher (by 20-40 kJ/mol) than that of cyclopentadiene dimerization. researchgate.net This difference in activation energy highlights the structural and energetic factors that govern the formation of cyclic dimers.

In addition to cyclohexene (B86901) derivatives, the formation of cyclobutene (B1205218) structures is also possible, typically through a [2+2] cycloaddition pathway. These reactions can sometimes be promoted by specific catalysts or photochemical conditions. For instance, the photodimerization of some 1,3-dienes can lead to a variety of dimer isomers. chemrxiv.org

The codimerization of 1,3-pentadiene with other dienes, such as cyclopentadiene, further expands the range of possible cyclic products. researchgate.netresearchgate.net The resulting codimers have structures based on the Diels-Alder adducts of the two different diene molecules. researchgate.net

Formation of Linear Dimers (e.g., Octatriene Derivatives)

While cyclic dimers are often the major products in thermal dimerizations, the formation of linear dimers, such as substituted octatrienes, can also occur, particularly under different reaction conditions or with specific catalysts. nih.gov For example, rhodium and ruthenium chlorides can catalyze the dimerization of butadiene to 2,4,6-octatriene. wiley-vch.de

The formation of linear dimers can sometimes compete with or be an intermediate step in other reaction pathways. For instance, in some cobalt-catalyzed hydrovinylation reactions of 1,3-dienes, linear dimers are observed as byproducts. nih.gov The specific catalyst system employed plays a crucial role in directing the reaction towards either cyclic or linear products.

Analytical Methodologies for the Separation and Quantification of Isomeric Products

The separation and quantification of the complex mixture of isomeric dimers produced from 1,3-pentadiene dimerization necessitate the use of high-resolution analytical techniques.

Gas Chromatography (GC) is a primary tool for separating the various volatile dimer products. Capillary columns, such as the HP-PONA, are effective in separating isomeric dimers based on their boiling points and polarities. researchgate.netresearchgate.net The retention times of the separated components can be compared with literature data for identification. researchgate.net

For quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed. researchgate.netgoogle.comresearchgate.net This technique combines the separation power of GC with the identification capabilities of mass spectrometry. By operating the mass spectrometer in selected ion monitoring (SIM) mode, specific ions characteristic of the dimers can be monitored to enhance sensitivity and selectivity for quantitative analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) can also be utilized for the separation of diene isomers and their derivatives. sielc.com Reverse-phase HPLC methods, for example, can separate compounds like 4-methyl-1,3-pentadiene. sielc.com

Derivatization techniques can be used to enhance the detectability and separation of dienes. For instance, conjugated dienes can be derivatized with 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) to form stable adducts that are readily analyzable by GC/MS and GC with a nitrogen chemiluminescence detector (GC/NCD). google.com

The following table summarizes some analytical methods used for 1,3-pentadiene dimer analysis:

| Analytical Technique | Application | Reference |

| Gas Chromatography (GC) | Separation of isomeric dimers | researchgate.netresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of dimers | researchgate.netgoogle.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation of isomers and derivatives | sielc.com |

| Derivatization with MTAD | Enhanced detection and quantification | google.com |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation (e.g., High-Resolution NMR, GC-MS, X-ray Crystallography of Metal-Diene Complexes)

The definitive structural elucidation of the isomeric products of 1,3-pentadiene dimerization relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly high-resolution proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for determining the precise connectivity and stereochemistry of the dimer structures. colab.wsrsc.orgpeerj.commdpi.com For example, ¹H NMR can provide information about the number and types of protons and their neighboring atoms through chemical shifts and coupling constants. chemicalbook.com Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in establishing the complete molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, is crucial not only for separation and quantification but also for initial structural characterization. google.com The mass spectra of the dimer adducts provide information about their molecular weight and fragmentation patterns, which can be used to deduce their structures. google.com Pyrolysis-GC/MS can also be used for the structural elucidation of polymers derived from dienes. researchgate.net

X-ray Crystallography offers the most unambiguous method for determining the three-dimensional structure of crystalline compounds. jocpr.combuffalo.educhinesechemsoc.org While the liquid dimers themselves may not be easily crystallizable, they can be derivatized or complexed with metals to form crystalline solids suitable for X-ray diffraction analysis. jocpr.combuffalo.eduacs.orgacs.org The resulting crystal structure provides precise bond lengths, bond angles, and stereochemical relationships within the molecule.

The following table highlights key spectroscopic techniques and their role in structural elucidation:

| Spectroscopic Technique | Information Provided | Reference |

| High-Resolution NMR | Connectivity, stereochemistry | colab.wsrsc.orgpeerj.commdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight, fragmentation patterns | google.comresearchgate.net |

| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles | jocpr.combuffalo.eduacs.orgacs.org |

Theoretical and Computational Approaches to 1,3 Pentadiene Dimerization

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a important method for investigating the mechanisms of organic reactions due to its balance of computational cost and accuracy. For the dimerization of 1,3-pentadiene (B166810), DFT calculations are instrumental in characterizing the potential energy surface, identifying transition states, and predicting the preferred reaction pathways.

Transition State Characterization and Energetic Profiling

The Diels-Alder dimerization of 1,3-pentadiene can proceed through either a concerted or a stepwise mechanism. In a concerted pathway, the two new carbon-carbon bonds are formed simultaneously, passing through a single transition state. In a stepwise mechanism, the reaction proceeds via a diradical intermediate. DFT calculations can distinguish between these mechanisms by locating and characterizing the relevant stationary points (reactants, products, intermediates, and transition states) on the potential energy surface.

For the related dimerization of 1,3-butadiene, DFT studies have shown that the concerted mechanism is generally favored over the stepwise diradical pathway. researchgate.net While specific DFT studies on the self-dimerization of 1,3-pentadiene are less common, kinetic studies of its codimerization with cyclopentadiene (B3395910) reveal that the activation energies for the dimerization of acyclic C5 dienes are 20-40 kJ/mol higher than that of cyclopentadiene dimerization. researchgate.net Computational investigations into the reaction of (E)-1,3-pentadiene with acrylonitrile (B1666552) have shown a small energetic preference (1.2 kcal/mol) for the concerted pathway over the formation of a diradical intermediate, suggesting both pathways can be competitive. nih.govucla.eduresearchgate.net In contrast, for (Z)-1,3-pentadiene with acrylonitrile, the stepwise pathway is favored by 3.9 kcal/mol. nih.govucla.eduresearchgate.net

The energetic profile of the reaction is a key output of DFT calculations. It maps the energy of the system as the reaction progresses from reactants to products. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants is the activation energy, a critical factor in determining the reaction rate.

A computational study on the photosensitized dimerization of several 1,3-dienes, including (E)-1,3-pentadiene, using DFT at the (U)B3LYP-D3/6-311+G(d,p) level, provides insights into the initial step of a stepwise diradical mechanism under photochemical conditions. The calculated triplet state energy for (E)-1,3-pentadiene is 49.7 kcal/mol. The activation barrier for the formation of the initial bis(allyl) radical pair intermediate was also computed. chemrxiv.org

Table 1: Calculated Triplet State Energies and Dimerization Activation Barriers for Selected 1,3-Dienes chemrxiv.org

| Diene | Triplet State Energy (E(T1), kcal/mol) | Activation Barrier (kcal/mol) |

| 1,3-Butadiene | 50.4 | 4.8 |

| Isoprene (B109036) | 49.8 | 3.9 |

| (E)-1,3-Pentadiene | 49.7 | 5.3 |

| 2,4-Hexadiene | 49.5 | 5.3 |

Activation barriers are for the addition of the triplet state diene to a ground state diene.

Computational Prediction of Regioselectivity and Stereoselectivity

The dimerization of 1,3-pentadiene can lead to different regio- and stereoisomers. Regioselectivity refers to the orientation of the two diene molecules relative to each other, while stereoselectivity concerns the three-dimensional arrangement of the atoms in the product (e.g., endo vs. exo isomers).

DFT calculations can predict the preferred isomers by comparing the activation energies of the transition states leading to each possible product. The transition state with the lowest energy corresponds to the kinetically favored product. DFT studies on the Diels-Alder reaction of 1,3-pentadiene with methyl acrylate (B77674) have shown that two synchronous transition structures can be located, corresponding to the formation of different regioisomers. researchgate.net These calculations can help rationalize the observed product distribution.

The endo and exo transition states are the two main stereochemical pathways in the Diels-Alder reaction. The "endo rule" often predicts the endo product to be the major isomer, which is attributed to favorable secondary orbital interactions. However, steric hindrance can favor the exo product. DFT calculations can quantify these competing effects to predict the stereochemical outcome.

Ab Initio Calculations of Pericyclic Reaction Pathways

Ab initio (from first principles) calculations are another class of computational methods used to study reaction mechanisms. Unlike DFT, which relies on a functional that approximates the exchange-correlation energy, ab initio methods are based solely on the principles of quantum mechanics. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory, can provide very accurate results, though they are computationally more demanding than DFT.

Modeling Substituent Effects on Reactivity and Selectivity

The presence of substituents on the 1,3-pentadiene skeleton can significantly influence the rate and selectivity of the dimerization reaction. Computational modeling is a powerful tool for systematically studying these effects.

Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile (in a heterodimerization context) generally accelerate a normal electron-demand Diels-Alder reaction. ijcrcps.com This is explained by Frontier Molecular Orbital (FMO) theory, where a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile leads to a lower activation energy.

In the case of the self-dimerization of a substituted 1,3-pentadiene, one molecule acts as the diene and the other as the dienophile. A substituent will therefore be present on both components. Computational studies can model how different substituents (e.g., methyl, phenyl) at various positions on the pentadiene backbone affect the HOMO and LUMO energies, the activation barriers, and the relative energies of the different regio- and stereoisomeric transition states.

For example, a B3LYP/6-31G* study on the researchgate.netnih.gov-hydrogen shift in (Z)-1,3-pentadiene investigated the effect of phenyl substituents. chemrxiv.org Similarly, ab initio studies on the same reaction in (3Z)-penta-1,3-diene derivatives have analyzed the influence of various electron-donating and electron-withdrawing groups, showing that decreasing the electron density of the π system generally destabilizes the transition state and increases the activation energy. researchgate.net These findings provide a framework for understanding how substituents would likely modulate the reactivity and selectivity in the dimerization of 1,3-pentadiene.

Advanced Applications of 1,3 Pentadiene Dimers in Chemical Synthesis and Materials Science

Synthetic Precursors for Complex Functionalized Organic Molecules

The inherent structure of 1,3-pentadiene (B166810) dimers, which are Diels-Alder adducts, makes them ideal starting materials for multi-step organic syntheses. scielo.brgoogle.com Their cyclic nature and defined stereocenters provide a template for constructing intricate and functionally diverse molecules that would otherwise require more complex synthetic routes.

A significant application of 1,3-pentadiene dimers is their conversion into dicarboxylic acids. This transformation is most effectively achieved through the oxidative cleavage of the endocyclic double bond present in the cyclohexene (B86901) core of the dimer. Ozonolysis is a powerful and widely used method for this purpose. msu.edu The reaction involves treating the dimer with ozone, which cleaves the carbon-carbon double bond to form an unstable ozonide intermediate. msu.edu Subsequent workup under oxidative conditions, typically using hydrogen peroxide, converts the intermediate carbonyl fragments directly into carboxylic acid groups, yielding a linear dicarboxylic acid. nih.govacs.org The specific structure of the resulting diacid is dictated by the structure of the initial dimer isomer.

This process is analogous to the preparation of dicarboxylic acids from other cyclic olefins, where the ring is opened to produce a linear chain with carboxyl groups at the termini. google.com

| Transformation | Key Reagent | Intermediate | Final Product | Reference |

| Oxidative Cleavage | Ozone (O₃), followed by Hydrogen Peroxide (H₂O₂) | Ozonide | Dicarboxylic Acid | msu.edu |

Furthermore, these dicarboxylic acids or the ketone intermediates derived from them can serve as precursors for lactams. For instance, a Schmidt reaction on a ketone derived from the dimer can introduce a nitrogen atom into the ring, leading to a ring-expanded lactam. nih.gov Alternatively, oxidative amidation processes can convert intermediates into various lactam structures, including bicyclic lactam-lactone moieties. nih.govresearchgate.netmdpi.com This pathway provides access to valuable nitrogen-containing heterocyclic compounds from a simple hydrocarbon precursor. organic-chemistry.org

1,3-Pentadiene dimers are utilized in the synthesis of sophisticated organoboron compounds, particularly borylated polyenes. The platinum-catalyzed diboration of 1,3-dienes is a key reaction in this field. nih.govnih.govrsc.org Research has shown that platinum complexes can catalyze the 1,4-diboration of conjugated dienes to produce (Z)-1,4-diboryl-2-butenes. urv.cat When this methodology is applied to the dimerization/diboration of 1,3-dienes, it can lead to the formation of tetraborylated butene structures in high yield and stereoselectivity. nih.gov

These polyborylated butenes, derived from the conceptual dimerization and functionalization of 1,3-pentadiene, are exceptionally useful synthetic intermediates. They can undergo sequential reactions, such as multiple aldehyde additions, to create complex polyol structures with precise stereocontrol. nih.gov The ability to transform the multiple C-B bonds in these reagents into new C-C bonds in a one-pot cascade reaction highlights their utility as building blocks for complex molecules. nih.gov

| Catalyst System | Boron Reagent | Key Transformation | Resulting Structure | Reference |

| Platinum(0) Complex (e.g., Pt(dba)₃) | Bis(pinacolato)diboron (B₂(pin)₂) | Diboration of Diene/Dimer | Polyborylated Butene/Alkane | nih.govnih.gov |

The pre-formed cyclohexene ring of a 1,3-pentadiene dimer makes it an excellent substrate for sequential, or tandem, reaction sequences. These processes leverage the existing structure to build molecular complexity in a controlled and efficient manner. core.ac.uk One prominent example is the tandem Diels-Alder/retro-ene reaction sequence. researchgate.net In such a process, the dimer itself, being a Diels-Alder adduct, can be functionalized and then induced to undergo a retro-reaction. For example, a retro-Diels-Alder reaction can be triggered at high temperatures, breaking the dimer back into its constituent diene and dienophile, which may be useful if the original dimer was used as a "masked" form of a reactive diene. scielo.brmasterorganicchemistry.com

More elaborately, the olefin within the dimer's ring can act as a dienophile in a subsequent Diels-Alder reaction, or the entire structure can be the starting point for a cascade of reactions. google.com For example, a Diels-Alder adduct can be subjected to epimerization, followed by condensation or other cycloadditions to build complex polycyclic systems. google.com The use of the dimer provides stereochemical control that guides the outcome of subsequent transformations, allowing access to specific isomers of complex target molecules that would be difficult to obtain through a direct cycloaddition route. researchgate.net

Synthesis of Borylated Polyene Building Blocks

Role in Polymer Chemistry and Macromolecular Architecture

In materials science, 1,3-pentadiene dimers have been incorporated into polymer chains to modify their properties and architecture. Their bulky, cyclic structure imparts unique characteristics to the resulting macromolecules, influencing everything from microstructure to thermal properties.

The stereospecific polymerization of conjugated dienes like 1,3-pentadiene is highly dependent on the catalyst system and monomer structure, which together dictate the resulting polymer microstructure (e.g., cis-1,4, trans-1,4, or 1,2-addition). researchgate.netresearchgate.netchegg.com The introduction of a 1,3-pentadiene dimer as a comonomer has a profound impact on this regularity. Because the dimer is a non-conjugated, bulky, cyclic olefin, its incorporation into a growing polymer chain disrupts the regular, repeating microstructure that would be formed from the 1,3-pentadiene monomer alone.

This disruption introduces significant changes to the polymer backbone:

Loss of Stereoregularity : The presence of the dimer unit breaks up long sequences of stereoregular units (e.g., isotactic or syndiotactic placements), leading to a more amorphous polymer. researchgate.netsemanticscholar.org

Higher Glass Transition Temperature (Tg) : Reduced chain flexibility and increased steric hindrance typically lead to a higher Tg, meaning the polymer becomes glassy and rigid at a higher temperature. osti.govrsc.orgrsc.org

The effect of such bulky, cyclic units on polymer properties is a well-established principle in polymer science, used to tune materials for specific performance characteristics. osti.gov

1,3-Pentadiene dimers are explicitly used as co-monomers, often termed "termonomers," in the synthesis of specialty elastomers like ethylene-propylene-diene monomer (EPDM) rubber. google.comallenpress.com While ethylidene norbornene (ENB) and dicyclopentadiene (B1670491) (DCPD) are more common, other diene dimers such as methyl cyclopentadiene (B3395910) dimer are also employed. google.commicrokat.grmdpi.com

In these copolymerizations, the dimer provides a pendant, vulcanizable double bond that is separate from the main polymer backbone. allenpress.comacs.org This is crucial for sulfur vulcanization (cross-linking), which gives the rubber its elasticity and strength. The saturated ethylene-propylene backbone provides excellent thermal and oxidative stability, while the unsaturation introduced by the dimer allows for curing.

A specific industrial method involves the initial hot dimerization of C5 fractions, which contain 1,3-pentadiene, with C9 fractions containing monomers like vinylbenzene. google.com This creates a mixture of C10-C15 dimers that are then copolymerized. This pre-dimerization step is performed to introduce cyclic groups into the final polymer, which improves compatibility with other polymers like EVA and SBS, and to moderate the reactivity of the monomers during the main polymerization step. google.com

| Polymer Type | Monomers | Role of Dimer | Key Property Improvement | Reference |

| EPDM Rubber | Ethylene (B1197577), Propylene, Diene Termonomer | Provides pendant double bond for vulcanization | Thermal/Oxidative Stability, Curability | google.comallenpress.com |

| C5/C9 Copolymer Resin | C5 fraction (inc. 1,3-pentadiene), C9 fraction | Introduces cyclic groups, moderates reactivity | Improved compatibility with other resins | google.com |

Formation of Branched and Cross-linked Polymeric Structures

The dimeric forms of 1,3-pentadiene possess multiple carbon-carbon double bonds, rendering them highly suitable precursors for the synthesis of complex, non-linear polymeric architectures. These multifunctional molecules can engage in polymerization reactions at several sites, leading to the formation of branched and, ultimately, cross-linked polymer networks. The primary method utilized to achieve these structures is cationic polymerization, which often involves a complex interplay of propagation, branching, and cross-linking reactions. researchgate.netvpscience.org

The polymerization of 1,3-pentadiene, particularly using cationic initiators like aluminum trichloride (B1173362) (AlCl₃), frequently results in the formation of an insoluble, cross-linked polymer fraction alongside soluble branched chains. researchgate.netresearchgate.net This occurs because active cationic species on a growing polymer chain can react with unsaturation (double bonds) present in other polymer chains, creating intermolecular covalent bonds. This process, if extensive, leads to the formation of a single, macroscopic network molecule. researchgate.net

Research has shown that the specific isomer of 1,3-pentadiene used as the starting monomer significantly influences the final polymer structure. The cationic polymerization of cis-1,3-pentadiene (B74190) shows a greater tendency to produce cross-linked structures compared to the trans-isomer, which tends to favor cyclization reactions. researchgate.netresearchgate.net The behavior of isomer mixtures is complex and cannot be predicted by a simple combination of the individual isomers' reactivity. researchgate.net

A phenomenon described as "pseudo-control" in these polymerization reactions has been attributed to continuous branching. researchgate.net This involves a "grafting from" mechanism, where polymer transfer reactions lead to the formation of new propagation sites on existing polymer backbones, resulting in highly branched structures. researchgate.net

Control over the extent of cross-linking is a critical aspect of synthesizing useful materials. Researchers have demonstrated that the formation of insoluble gels can be significantly suppressed or even eliminated by introducing bulky electron donors, such as tri-p-tolylamine, into the reaction system. researchgate.net These donors interact with the Lewis acid initiator (e.g., AlCl₃), stabilizing the active polymerizing centers and reducing the side reactions that lead to cross-linking. This allows for the synthesis of more well-defined, soluble, branched polypentadienes. researchgate.net

Research Findings on Polymerization Behavior

The outcomes of cationic polymerization of 1,3-pentadiene are highly dependent on the reaction conditions and the specific reagents employed. The following table summarizes key findings from studies investigating these reactions.

| Initiator System | Monomer Isomer(s) | Solvent | Key Observation | Resulting Structure |

| AlCl₃ | cis-1,3-Pentadiene | Nonpolar | Favors cross-linking reactions and double bond isomerization. researchgate.netresearchgate.net | Predominantly cross-linked polymer. researchgate.netresearchgate.net |

| AlCl₃ | trans-1,3-Pentadiene | Nonpolar | Induces more cyclization reactions. researchgate.netresearchgate.net | Soluble, cyclized polymer with some branching. researchgate.netresearchgate.net |

| AlCl₃ | Mixture of cis & trans | Nonpolar | Behavior is not a linear combination of the pure isomers. researchgate.net | Mixture of branched and cross-linked structures. researchgate.net |

| AlCl₃ / tri-p-tolylamine | 1,3-Pentadiene | Polar (-30°C) | Nearly complete elimination of the insoluble fraction. researchgate.net | Controlled, soluble branched polypentadienes. researchgate.net |

| AlCl₃ / Triphenylamine | 1,3-Pentadiene | Pentane | Pseudo-control observed, explained by a "grafting from" polymer transfer mechanism. researchgate.net | Branched, star-like polymers. researchgate.net |

Identified Dimers in Thermal Reactions

The foundational units for polymerization, the dimers themselves, can form through processes like thermal cycloaddition. A study of the thermal dimerization of trans-1,3-pentadiene identified seven distinct dimer structures, highlighting the variety of potential building blocks available for subsequent polymerization.

| Dimer Designation | Formation Process | Relative Abundance | Activation Energy (kJ/mol) |

| DtP 1 | Thermal Dimerization | - | - |

| DtP 2 | Thermal Dimerization | - | - |

| DtP 3 | Thermal Dimerization | - | - |

| DtP 4 | Thermal Dimerization | - | - |

| DtP 5 | Thermal Dimerization | - | - |

| DtP 6 | Thermal Dimerization | Most Abundant researchgate.net | 89.6 ± 1.4 researchgate.net |

| DtP 7 | Thermal Dimerization | - | - |

Emerging Research Directions in 1,3 Pentadiene Dimerization Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The quest for highly efficient and selective catalysts is a central theme in 1,3-pentadiene (B166810) dimerization research. The goal is to maximize the yield of desired dimer isomers while minimizing the formation of byproducts. core.ac.uk Transition metal complexes, particularly those based on nickel and palladium, have shown considerable promise in this area. core.ac.ukresearchgate.net

Recent advancements have focused on the design of sophisticated ligands that can precisely control the catalyst's activity and selectivity. For instance, N-heterocyclic carbene (NHC) complexes of palladium have demonstrated high productivity and selectivity in the telomerization of dienes, a reaction closely related to dimerization. researchgate.net The steric and electronic properties of these ligands play a crucial role in determining the reaction outcome. Research has shown that exceptionally hindered NHC ligands can lead to remarkable catalyst efficiency and selectivity. researchgate.net

Another promising avenue is the use of bimetallic catalytic systems. For example, nickel-copper bimetallic catalysts have been investigated for the selective hydrogenation of 1,3-pentadiene, a process that competes with dimerization. researchgate.net Understanding the interplay between different metals in a catalytic system could open up new possibilities for controlling the dimerization reaction. The development of single-site heterogeneous catalysts, where the active sites are uniform, is another approach to achieving high selectivity. acs.org

Key research findings in the development of catalytic systems are summarized in the table below:

| Catalyst System | Key Features | Reference |

| Palladium-N-heterocyclic carbene (NHC) | High productivity and selectivity in telomerization. researchgate.net | researchgate.net |

| Nickel-tris-ortho-biphenyl phosphite | High selectivity towards dimer formation. core.ac.uk | core.ac.uk |

| Cobalt-diphosphine complexes | Catalyze hydrovinylation with high activity. acs.org | acs.org |

| Rhodium chloride | Catalyzes the addition of ethylene (B1197577) to dienes. acs.org | acs.org |

| Nickel-copper bimetallic | Investigated for selective hydrogenation, a competing reaction. researchgate.net | researchgate.net |

Sustainable and Green Chemistry Approaches to Dimerization

The principles of green chemistry are increasingly influencing the field of chemical synthesis, and 1,3-pentadiene dimerization is no exception. purkh.comchemcopilot.com A major focus is the use of renewable feedstocks and the development of environmentally benign reaction conditions. purkh.com

One approach is the production of 1,3-pentadiene from renewable resources like lignocellulosic biomass. chemrxiv.orggoogle.com For example, xylitol, a sugar alcohol derivable from biomass, can be converted to 1,3-pentadiene. google.com This move away from fossil fuel-based feedstocks is a significant step towards a more sustainable chemical industry. purkh.com

The development of catalytic processes that are 100% atom-efficient and produce minimal waste is another key aspect of green chemistry. researchgate.net Telomerization reactions, for instance, are highly atom-efficient. researchgate.net Furthermore, the use of water as a solvent and the effective recycling of homogeneous catalysts contribute to the green credentials of the process. researchgate.net Research is also exploring the use of bio-based catalysts and the application of green solvents to minimize the environmental impact. acs.org

Integration with Continuous Flow Chemistry and Process Intensification Methodologies

Continuous flow chemistry and process intensification offer significant advantages over traditional batch processing, including improved safety, better quality control, and reduced costs. icheme.orgrroij.com The integration of these methodologies into 1,3-pentadiene dimerization processes is a promising area of research.

Continuous flow reactors, such as plug flow reactors (PFR) and packed bed reactors (PBR), allow for precise control over reaction parameters like temperature, pressure, and residence time. rroij.comunimi.it This level of control can lead to higher yields and selectivities. Process intensification, which aims to design smaller and more efficient process plants, can be achieved by using compact and highly efficient reactors, such as microreactors and spinning disc reactors. icheme.orgosf.ioresearchgate.net

Exploration of Novel Dimer Derivatives and Their Untapped Reactivity Profiles

The dimers of 1,3-pentadiene are a versatile class of compounds with the potential for a wide range of applications. core.ac.uk Research is ongoing to explore the synthesis of novel dimer derivatives and to understand their reactivity. The cyclodimerization of 1,3-pentadiene can lead to the formation of 8- and 12-membered ring compounds, which are valuable starting materials for the synthesis of plastics, polyamides, and polyesters. core.ac.uk

The reactivity of 1,3-pentadiene and its dimers is influenced by steric and electronic factors. vaia.com For example, the presence of substituents can affect the molecule's conformation and its propensity to undergo reactions like the Diels-Alder reaction. vaia.com Theoretical studies, such as those using Density Functional Theory (DFT), are being employed to understand the reaction mechanisms and predict the reactivity of different derivatives. researchgate.net

Furthermore, the functionalization of 1,3-pentadiene dimers can lead to a wide array of new molecules with potentially useful properties. For instance, the introduction of triazine moieties into 1,4-pentadien-3-one (B1670793) derivatives has been shown to result in compounds with antibacterial and antiviral activities. peerj.com

Q & A

Basic: What are the primary synthesis methods for 1,3-pentadiene dimers, and how do experimental conditions influence their stereochemistry?

Answer:

1,3-Pentadiene dimers are synthesized via controlled polymerization or isomerization pathways. For example, living anionic polymerization of (E)-1,3-pentadiene enables precise control over molecular weight and stereoregularity, yielding polymers with narrow molecular weight distributions (Đ = 1.05–1.19) . Stereochemical outcomes depend on reaction temperature, solvent polarity, and initiator choice. For isomerization studies, gas-phase catalysis using nitric oxide (NO) or iodine reveals that rotational barriers in intermediate radicals dictate cis-trans isomerization ratios . Computational methods like density-functional theory (DFT) with exact-exchange corrections (e.g., B3LYP) can predict thermodynamic stability of stereoisomers, critical for optimizing reaction conditions .

Advanced: How do contradictions in reported thermodynamic data for 1,3-pentadiene dimerization arise, and what experimental strategies resolve them?

Answer:

Discrepancies in thermodynamic parameters (e.g., equilibrium constants, activation energies) often stem from side reactions (e.g., polymerization or diiodide formation) during iodine-catalyzed isomerization . Advanced studies use NO-catalyzed systems to minimize side reactions and improve reproducibility. Shock tube experiments at 881–326°C under low-pressure conditions provide clean kinetic data for OH radical reactions, isolating dimerization pathways from competing processes . Coupling experimental data with DFT-based thermochemical calculations (average absolute deviation ≤2.4 kcal/mol for atomization energies) resolves inconsistencies by validating energy barriers and intermediate stabilities .

Basic: What analytical techniques are essential for characterizing 1,3-pentadiene dimer microstructures?

Answer:

Nuclear magnetic resonance (NMR) spectroscopy distinguishes cis/trans configurations via coupling constants and chemical shifts. Gas chromatography-mass spectrometry (GC-MS) identifies isomers using retention indices and fragmentation patterns (e.g., m/z 39 vs. 67 for Z- vs. E-1,3-pentadiene) . For polymer dimers, gel permeation chromatography (GPC) quantifies molecular weight distributions, while differential scanning calorimetry (DSC) assesses thermal stability influenced by sequence distribution .

Advanced: How does the stereoelectronic environment affect the regioselectivity of 1,3-pentadiene dimerization in anionic vs. cationic systems?

Answer:

In anionic polymerization, the terminal methyl group’s rotational flexibility allows diverse isomeric structures (cis-1,4, trans-1,4, etc.), with regioselectivity driven by solvent polarity and counterion effects . Catalytic systems using AlCl3 in polar media favor direct initiation, stabilizing carbocation intermediates and promoting 1,2- or 3,4-additions . Computational modeling of molecular orbitals (e.g., HOMO-LUMO overlaps) predicts attack sites, while kinetic isotope effects validate proposed mechanisms .

Basic: What are the key challenges in isolating 1,3-pentadiene dimers from reaction mixtures?

Answer:

Challenges include suppressing oligomerization (common in iodine-catalyzed systems) and separating stereoisomers with similar physical properties. Techniques include:

- Low-temperature fractionation : Exploits boiling point differences (e.g., 315 K for 1,3-pentadiene) .

- Chromatography : HPLC with chiral columns resolves enantiomers, while GC-MS discriminates isomers via spectral libraries .

- Inhibitors : Adding radical scavengers (e.g., hydroquinone) minimizes unwanted polymerization during storage .

Advanced: How do computational methods address gaps in experimental data for 1,3-pentadiene dimerization mechanisms?

Answer:

DFT frameworks (e.g., B3LYP) model transition states and intermediates, revealing that allylic resonance stabilization lowers rotational barriers in NO-catalyzed isomerization by ~5 kcal/mol . Ab initio molecular dynamics (AIMD) simulations predict solvent effects on anionic polymerization rates, aligning with experimental Đ values . Machine learning models trained on NIST thermochemical databases (e.g., reaction enthalpies, ionization potentials) predict unknown properties like auto-ignition temperatures (220°C for 1,3-pentadiene) .

Basic: What safety protocols are critical when handling 1,3-pentadiene and its dimers in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: Antoine equation-derived values at 25°C) .

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats (auto-ignition temperature ≥220°C) .

- Storage : Inert gas-purged containers at ≤4°C to prevent degradation or peroxide formation .

Advanced: How do competing reaction pathways (e.g., cyclization vs. dimerization) influence product distributions in 1,3-pentadiene systems?

Answer:

Cyclization dominates in systems with high diene concentrations (e.g., cyclopentadiene formation from 1,3-pentadiene via dehydrogenation at 600°C) . Dimerization prevails under low-pressure, radical-initiated conditions. Kinetic studies using time-resolved mass spectrometry quantify branching ratios, while DFT calculations identify transition states favoring six-membered cyclic intermediates . Adjusting catalyst loading (e.g., AlCl3 in cationic systems) shifts selectivity toward linear dimers by stabilizing carbocation chain ends .

Basic: What spectroscopic databases or tools are recommended for identifying 1,3-pentadiene dimers?

Answer:

- NIST Chemistry WebBook : Provides IR/Raman spectra, ionization potentials (e.g., 9.14 eV for 1,3-pentadiene), and thermochemical data .

- SDBS Organic Spectral Database : Reference MS/MS fragmentation patterns (e.g., m/z 67 for Z-isomers) .

- Computational Tools : Gaussian or ORCA for simulating UV-Vis spectra of stereoisomers .

Advanced: What role does steric hindrance play in the anionic copolymerization of 1,3-pentadiene with styrene derivatives?

Answer:

Bulky comonomers (e.g., p-methylstyrene) reduce propagation rates by hindering monomer approach to active sites. Kinetic studies show increased Đ values (1.19 vs. 1.05 for homopolymerization) due to chain-transfer events . Steric maps generated via molecular mechanics (MMFF94) predict comonomer incorporation ratios, validated by NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.